molecular formula C10H15BO3 B6308199 4,5-Dimethyl-2-ethoxyphenylboronic acid CAS No. 2121514-54-1

4,5-Dimethyl-2-ethoxyphenylboronic acid

Cat. No. B6308199
CAS RN: 2121514-54-1
M. Wt: 194.04 g/mol
InChI Key: IXYAHKGBSDTZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-2-ethoxyphenylboronic acid is a type of organoboron compound . It is a solid substance with a molecular weight of 194.04 . Its IUPAC name is (2-ethoxy-4,5-dimethylphenyl)boronic acid .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethyl-2-ethoxyphenylboronic acid is C10H15BO3 . The InChI code is 1S/C10H15BO3/c1-4-14-10-6-8(3)7(2)5-9(10)11(12)13/h5-6,12-13H,4H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5-Dimethyl-2-ethoxyphenylboronic acid are not detailed in the available resources, boronic acids are generally involved in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in carbon-carbon bond-forming processes .


Physical And Chemical Properties Analysis

4,5-Dimethyl-2-ethoxyphenylboronic acid is a solid substance . It should be stored at a temperature of 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary target of 4,5-Dimethyl-2-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction pathway . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .

Pharmacokinetics

Like other boronic acids, it is expected to have good bioavailability due to its ability to form stable, readily prepared, and generally environmentally benign organoboron reagents .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific organic compounds that are synthesized.

Action Environment

The action, efficacy, and stability of 4,5-Dimethyl-2-ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the compound can perform effectively in a wide range of conditions .

properties

IUPAC Name

(2-ethoxy-4,5-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-4-14-10-6-8(3)7(2)5-9(10)11(12)13/h5-6,12-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYAHKGBSDTZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCC)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-ethoxyphenylboronic acid

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